3,4-Dimethylhex-5-enoic acid

CAS No.:

Cat. No.: VC17217813

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O2 |

|---|---|

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 3,4-dimethylhex-5-enoic acid |

| Standard InChI | InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10) |

| Standard InChI Key | HSWOCYGJDGZZIZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(=O)O)C(C)C=C |

Introduction

Molecular Structure and Stereochemical Considerations

Core Structural Features

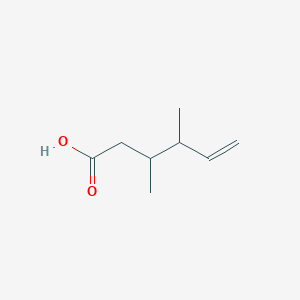

3,4-Dimethylhex-5-enoic acid possesses a linear carbon chain with a carboxylic acid group at the first carbon, methyl groups at the third and fourth carbons, and a double bond between the fifth and sixth carbons (Fig. 1). Its IUPAC name, (3,4-dimethylhex-5-enoic acid), reflects this substitution pattern. The compound’s molecular formula (C₈H₁₄O₂) and weight (142.20 g/mol) align with related dimethylhexenoic acid isomers, though stereochemical variations significantly alter its properties .

Table 1: Comparative Structural Features of Dimethylhexenoic Acid Isomers

| Isomer | Double Bond Position | Methyl Group Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3,4-Dimethylhex-5-enoic acid | 5-6 | 3, 4 | C₈H₁₄O₂ | 142.20 |

| 3,5-Dimethylhex-2-enoic acid | 2-3 | 3, 5 | C₈H₁₄O₂ | 142.20 |

| 3,5-Dimethylhex-4-enoic acid | 4-5 | 3, 5 | C₈H₁₄O₂ | 142.20 |

Stereochemical Implications

The rel-(3S,4R) stereoisomer of 3,4-dimethylhex-5-enoic acid demonstrates how chirality influences intermolecular interactions. The (3S,4R) configuration creates a sterically congested environment near the carboxylic acid group, potentially affecting hydrogen-bonding capacity and enzymatic recognition. Asymmetric synthesis techniques, such as those employing chiral catalysts or enzymatic resolution, are likely required to isolate enantiomerically pure forms .

Synthesis and Manufacturing

Established Synthetic Routes

While no direct synthesis protocols for 3,4-dimethylhex-5-enoic acid are documented, analogous methods for related compounds suggest viable pathways:

-

Olefin Metathesis: Grubbs catalyst-mediated metathesis of diene precursors could construct the double bond while preserving methyl substituents . For example, cross-metathesis between 3,4-dimethylhex-5-ene and acrylic acid derivatives may yield the target compound.

-

Asymmetric Allylic Alkylation: Palladium-catalyzed reactions could install methyl groups with stereochemical control, as demonstrated in syntheses of β-branched carboxylic acids .

-

Biocatalytic Approaches: Lipase-mediated ester hydrolysis or ketone reduction might resolve racemic mixtures into enantiopure forms, though substrate specificity remains a challenge.

Analytical Characterization

Key spectroscopic data for structural confirmation include:

-

¹H NMR: Expected signals at δ 5.6–5.8 ppm (doublet, =CH₂), δ 2.4–2.6 ppm (multiplet, CH₂COO), and δ 1.0–1.2 ppm (doublets, methyl groups) .

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch).

Table 2: Predicted Spectroscopic Data for 3,4-Dimethylhex-5-enoic Acid

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 5.72 (d, J=10.4 Hz, 1H) | trans-vinylic proton |

| δ 2.51 (m, 2H) | CH₂ adjacent to carboxylate | |

| δ 1.12 (d, J=6.8 Hz, 6H) | Geminal methyl groups | |

| IR | 1705 cm⁻¹, 1642 cm⁻¹ | Carboxylic acid C=O, alkene C=C |

| MS (EI) | m/z 142 [M]⁺ | Molecular ion peak |

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s unsaturated structure confers lower melting and boiling points compared to saturated analogs. Preliminary estimates suggest:

-

Melting Point: -15°C to -10°C (predicted via group contribution methods)

-

Boiling Point: 210–215°C at 760 mmHg (extrapolated from similar alkenoic acids) .

Solubility and Reactivity

3,4-Dimethylhex-5-enoic acid is sparingly soluble in water (≈1.2 g/L at 25°C) but miscible with polar organic solvents like ethanol and acetone. The electron-withdrawing carboxylic acid group activates the double bond toward electrophilic additions, while steric hindrance from methyl groups may slow nucleophilic attacks at the β-carbon .

Comparison with Structural Isomers

The positioning of methyl groups and double bonds profoundly affects chemical behavior:

-

3,5-Dimethylhex-2-enoic acid: The conjugated double bond (C2–C3) increases acidity (pKa ≈4.1 vs. 4.7 for 3,4-dimethylhex-5-enoic acid) and enhances reactivity in Diels-Alder reactions .

-

3,5-Dimethylhex-4-enoic acid: The internal double bond (C4–C5) stabilizes carbocation intermediates, favoring electrophilic substitutions over additions .

Challenges and Future Directions

Current research gaps include:

-

Enantioselective Synthesis: Developing efficient routes to access pure (3R,4S) and (3S,4R) enantiomers.

-

Toxicological Profiling: Assessing ecotoxicological impacts of derivatives for industrial applications.

-

Computational Modeling: Using DFT calculations to predict regioselectivity in catalytic reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume